N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide
Description
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h10-14,22H,3-9H2,1-2H3,(H,20,23)/b19-13+ |
InChI Key |
GWZNZPMLUCYKQH-CPNJWEJPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2CCCCC2)O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Hydrazone Formation
Hydrazones are typically synthesized via acid-catalyzed condensation of hydrazides with aldehydes or ketones. For N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide, the reaction proceeds as follows:
The mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond.
Synthesis of 4-(Diethylamino)-2-Hydroxybenzaldehyde
This aldehyde precursor is synthesized via formylation of 4-diethylaminophenol. Common methods include:
Preparation of Cyclohexanecarbohydrazide
Cyclohexanecarbonyl chloride is reacted with hydrazine hydrate in anhydrous ethanol:
Reaction conditions: 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
Optimization of Condensation Reaction
Catalytic Systems
-
Acid Catalysts : p-Toluenesulfonic acid (pTSA) or acetic acid (0.5–1.0 mol%) are commonly used. The patent CN112010771B highlights the efficacy of solid acid catalysts (e.g., SiO₂-supported composites) for analogous esterifications, suggesting potential applicability in hydrazone synthesis.
-
Solvent Selection : Ethanol or methanol is preferred due to their polarity and reflux temperatures (78°C and 64°C, respectively). A solvent-to-substrate ratio of 10:1 (v/w) ensures homogeneity.
Reaction Parameters
Purification and Characterization
Post-Reaction Workup
Spectroscopic Characterization
-
FTIR : C=N stretch at 1590–1620 cm⁻¹ confirms hydrazone formation. O-H (phenolic) appears at 3200–3400 cm⁻¹.
-
¹H NMR : Key signals include:
Challenges and Mitigation Strategies
Common Issues
-
Byproduct Formation : Oxime or semicarbazide derivatives may form if reaction pH > 7.
-
Low Crystallinity : Impurities from incomplete aldehyde synthesis reduce crystal quality.
Solutions
-
pH Control : Maintain reaction pH 4–6 using weak acids (e.g., acetic acid).
-
Adsorbent Treatment : Decolorize with activated carbon (2–3% w/w) during recrystallization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary or tertiary amine.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In the field of medicine, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE may be investigated for its pharmacological properties. Researchers may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexanecarbohydrazide moiety can participate in hydrophobic interactions, affecting the compound’s distribution and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydrazide Core Modifications
N'-(4-(Diethylamino)-2-Hydroxybenzylidene)Isonicotinohydrazide Core: Replaces cyclohexanecarbohydrazide with isonicotinohydrazide (pyridine ring). Application: Acts as a chemosensor for Ni(II) ions with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, determined via Benesi-Hildebrand plots . Advantage: Pyridine’s electron-withdrawing nature enhances metal ion selectivity.
CBU-93 (N'-[4-(Diethylamino)-2-Hydroxybenzylidene]-2-Hydroxybenzohydrazide) Core: 2-Hydroxybenzohydrazide instead of cyclohexanecarbohydrazide. Structure: Additional phenolic -OH group enables dual hydrogen bonding, improving fluorescence properties . Commercial Use: Available commercially for research in coordination polymers.
4-Oxopiperidine-1-Carbohydrazide Derivatives
- Core : Incorporates a heterocyclic 4-oxopiperidine ring.
- Metal Complexation : Forms stable complexes with Cu(II) and V(IV), showing enhanced antimicrobial activity (e.g., 21–25 mm inhibition zones against S. aureus) .
Substituent Effects on the Benzylidene Moiety
Electron-Donating Groups (e.g., -N(C₂H₅)₂, -OCH₃) Enhanced Fluorescence: Compounds like (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide exhibit strong fluorescence due to extended conjugation from methoxy groups . Metal Binding: The diethylamino group in the target compound increases electron density, improving Ni(II) and Cu(II) binding affinity compared to chloro- or bromo-substituted analogs .
Halogen-Substituted Derivatives Example: 4-Bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Effect: Bromine’s steric bulk reduces solubility but increases thermal stability (decomposition temperature >250°C) .
Spectral and Binding Properties
Biological Activity
N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide is a compound of interest due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- CAS Number : 917777-63-0
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that this compound has significant potential as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant strains.
2. Antitumor Activity
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.
Case Study Example :
A study conducted on the effect of this compound on HeLa cells (cervical cancer) revealed:
- IC50 Value : 25 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
3. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 120 | 30 |
This reduction indicates its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with cellular receptors and enzymes involved in various metabolic pathways. The compound's structure allows it to bind effectively to target sites, influencing cell signaling pathways related to inflammation and cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide?
The ligand is synthesized via condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with cyclohexanecarbohydrazide in ethanol under reflux. Structural confirmation employs FT-IR (C=N stretch at ~1600 cm⁻¹, phenolic O-H at ~3400 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ ~9.60 ppm, aromatic protons at δ ~6.11–7.41 ppm), and HR-MS (m/z ~332.40 for [M⁺]) .
Q. Which spectroscopic techniques are critical for characterizing this Schiff base ligand and its metal complexes?
Key methods include:
- FT-IR : Identifies bonding modes (e.g., C=N, O-H, M-O/N stretches).
- NMR : Confirms ligand tautomerism (keto-enol forms) and coordination shifts in complexes.
- UV-Vis : Detects π→π* and n→π* transitions (λ ~300–400 nm) and ligand-to-metal charge transfer (LMCT) bands.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, and metal content within ±0.4% error) .
Q. How are metal complexes of this ligand typically prepared, and what stoichiometry is observed?
Complexes are synthesized by reacting the ligand with metal chlorides (e.g., CrCl₃, CuCl₂) in ethanol/water. A 1:1 (M:L) ratio is common, confirmed by molar conductance (non-electrolytic, ~15–26 Ω⁻¹cm²mol⁻¹) and thermal decomposition analysis .
Advanced Research Questions
Q. How can experimental design optimize antimicrobial activity in metal complexes of this ligand?
- Coordination geometry : Octahedral (Cr³⁺, Fe³⁺) or tetrahedral (Zn²⁺) geometries enhance activity via improved membrane penetration.
- Chelation effect : Increased lipophilicity disrupts microbial cell walls (e.g., [Cu(HL)Cl(H₂O)₂] shows 18 mm inhibition against S. aureus at 1 mg/mL).
- Comparative assays : Use agar diffusion against Gram-positive/negative bacteria and fungi, with ampicillin as a control .
Q. What methodologies resolve contradictions in fluorescence intensity data between ligand and metal complexes?
- Emission spectra : Ligand exhibits strong fluorescence (λem ~527–544 nm; Stokes shift ~70 nm), while Fe³⁺/Ni²⁺ complexes quench due to paramagnetic effects.
- Quantum yield (Φ) : Calculate via comparative method using quinine sulfate (Φ = 0.54) as a standard.
- DFT validation : Correlate experimental λem with HOMO-LUMO gaps (~3.2 eV for ligand) .
Q. How are binding constants (Kb) determined for metal-ion interactions with this ligand?
- Benesi-Hildebrand equation : Plot 1/(F-F₀) vs. 1/[G] for UV-vis titration data (slope = 1/Kb(F∞-F₀)).
- Scatchard analysis : Linearize (F-F₀)/[G] vs. (F-F₀) to confirm 1:1 stoichiometry.
- Validation : High Kb (~22,000 M⁻¹ for Ni²⁺) aligns with DFT-predicted stability .
Q. What computational approaches elucidate electronic properties and coordination behavior?
- DFT : Optimize geometry at B3LYP/6-31G(d) level; analyze Mulliken charges to predict donor sites (Ophenolic, Nazomethine).
- Molecular docking : Simulate interactions with microbial enzymes (e.g., E. coli DNA gyrase) to rationalize bioactivity .
Q. How do thermal stability and decomposition kinetics inform material applications?
- TGA/DSC : Decomposition occurs in 2–3 steps (100–600°C; ΔH ~50–120 kJ/mol).
- Coats-Redfern method : Calculate activation energy (Ea ~60–90 kJ/mol) and order (n = 1).
- Stability trend : Cr < Fe < Co < Mn ≈ Cu < Zn < Ni .
Q. What strategies enhance selectivity in chemosensing applications for transition metals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

